molecular formula C10H6FN3O3 B12907171 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione CAS No. 88740-57-2

5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12907171
CAS No.: 88740-57-2
M. Wt: 235.17 g/mol
InChI Key: GFAMMSVQPUGGPG-UHFFFAOYSA-N
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Description

5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, antibacterial, and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyrimidine and picolinic acid.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: Halogen atoms like fluorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antiviral, antibacterial, or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: A well-known pyrimidine derivative used as an anticancer agent.

    Picolinic acid derivatives: Compounds with similar structural features and biological activities.

Uniqueness

5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of fluorine, picolinoyl, and pyrimidine moieties. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

88740-57-2

Molecular Formula

C10H6FN3O3

Molecular Weight

235.17 g/mol

IUPAC Name

5-fluoro-1-(pyridine-2-carbonyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H6FN3O3/c11-6-5-14(10(17)13-8(6)15)9(16)7-3-1-2-4-12-7/h1-5H,(H,13,15,17)

InChI Key

GFAMMSVQPUGGPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)N2C=C(C(=O)NC2=O)F

Origin of Product

United States

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